methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Overview
Description
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carboxylate ester group at the 5th position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a range of biological effects due to their interactions with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-fluoroindole is reacted with methyl chloroformate in the presence of triethylamine at room temperature. The reaction mixture is then stirred for several hours until the completion of the reaction.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of organic photovoltaic devices and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-6-carboxylate: Lacks the fluorine and oxo groups, resulting in different chemical and biological properties.
6-Fluoroindole: Lacks the carboxylate ester and oxo groups, leading to different reactivity and applications.
2-Oxoindole-5-carboxylate: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to the presence of the fluorine atom, oxo group, and carboxylate ester group
Properties
IUPAC Name |
methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOYELVDHPUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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